molecular formula C15H17BO4 B1588103 Chromone-6-boronic acid pinacol ester CAS No. 928773-42-6

Chromone-6-boronic acid pinacol ester

Cat. No.: B1588103
CAS No.: 928773-42-6
M. Wt: 272.11 g/mol
InChI Key: MCLPUBULQFSMMG-UHFFFAOYSA-N
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Description

Chromone-6-boronic acid pinacol ester is an organoboron compound with the molecular formula C₁₅H₁₇BO₄. It is a derivative of chromone, a naturally occurring compound known for its diverse biological activities. The boronic acid pinacol ester moiety is a valuable functional group in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Mechanism of Action

Target of Action

Chromone-6-boronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which are crucial in many areas of organic synthesis .

Pharmacokinetics

Boronic esters in general are known for their stability and environmental benignity, which can impact their bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organic groups involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

Chromone-6-boronic acid pinacol ester is known for its role in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It interacts with various biomolecules in this process. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in Suzuki–Miyaura coupling. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that pinacol boronic esters, which include this compound, are usually bench stable and easy to purify .

Metabolic Pathways

It is known that the boron moiety in the compound can be converted into a broad range of functional groups , suggesting that it may be involved in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chromone-6-boronic acid pinacol ester typically involves the reaction of chromone with a boronic acid derivative. One common method is the palladium-catalyzed borylation of chromone using bis(pinacolato)diboron (B₂Pin₂) under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Chromone-6-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chromone-6-boronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Quinolineboronic acid pinacol ester
  • Phenylboronic acid pinacol ester
  • Naphthalene-2-boronic acid pinacol ester

Comparison: Chromone-6-boronic acid pinacol ester is unique due to its chromone backbone, which imparts distinct chemical and biological properties. Compared to other boronic acid pinacol esters, it offers enhanced reactivity in Suzuki–Miyaura coupling and potential biological activities .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLPUBULQFSMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407569
Record name CHROMONE-6-BORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928773-42-6
Record name CHROMONE-6-BORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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